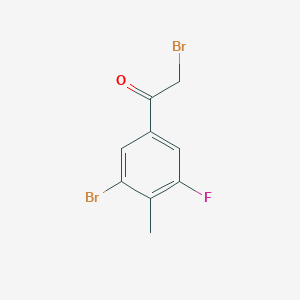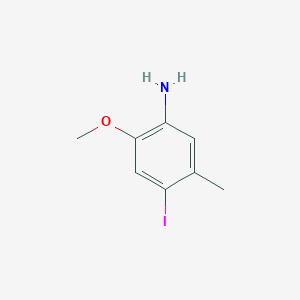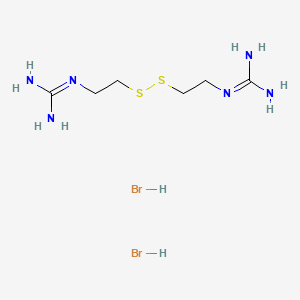
Guanylcystamine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanylcystamine hydrobromide is a biochemical compound with the molecular formula C6H18Br2N6S2This compound is recognized for its potential therapeutic applications and is primarily used in scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanylcystamine hydrobromide involves the reaction of guanidine with cystamine. The reaction typically occurs in the presence of hydrobromic acid, which facilitates the formation of the hydrobromide salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is monitored closely to maintain optimal conditions, and the product is purified through crystallization or other suitable methods .
化学反应分析
Types of Reactions
Guanylcystamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, converting the compound back to its thiol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like thiols and amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Thiol-containing monomers.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Guanylcystamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to protein folding and disulfide bond formation.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized as an antistatic agent, dispersing agent, and emulsifying agent in various industrial applications
作用机制
The mechanism of action of guanylcystamine hydrobromide involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by forming disulfide bonds, which can alter their structure and function. This modulation can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
相似化合物的比较
Similar Compounds
- Guanidine hydrochloride
- Cystamine dihydrochloride
- Dithiothreitol (DTT)
- Tris(2-carboxyethyl)phosphine (TCEP)
Uniqueness
Guanylcystamine hydrobromide is unique due to its dual functionality as both a guanidine and a disulfide-containing compound. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile tool in scientific research .
属性
CAS 编号 |
15086-17-6 |
|---|---|
分子式 |
C6H18Br2N6S2 |
分子量 |
398.2 g/mol |
IUPAC 名称 |
2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine;dihydrobromide |
InChI |
InChI=1S/C6H16N6S2.2BrH/c7-5(8)11-1-3-13-14-4-2-12-6(9)10;;/h1-4H2,(H4,7,8,11)(H4,9,10,12);2*1H |
InChI 键 |
ODTQCJHEOJUYMX-UHFFFAOYSA-N |
规范 SMILES |
C(CSSCCN=C(N)N)N=C(N)N.Br.Br |
相关CAS编号 |
1072-13-5 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



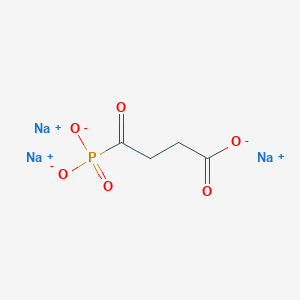
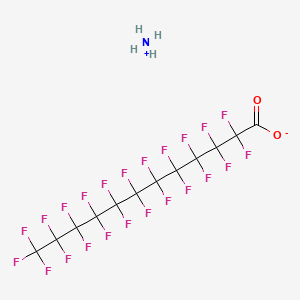
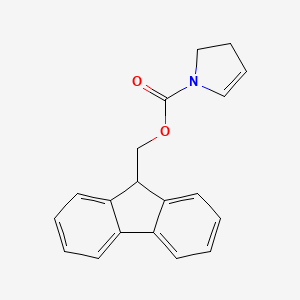
![1-(Dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol](/img/structure/B12850575.png)
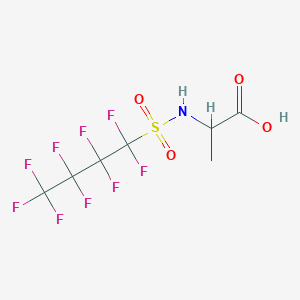
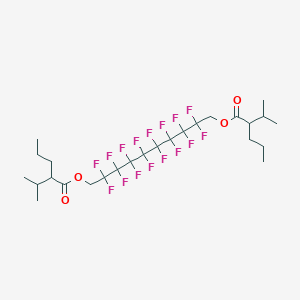
![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)
![2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12850606.png)
